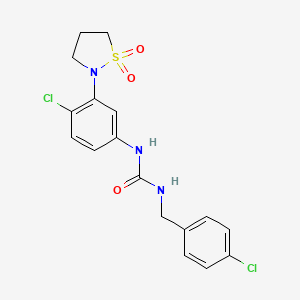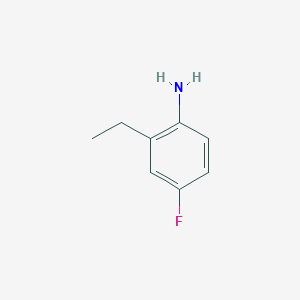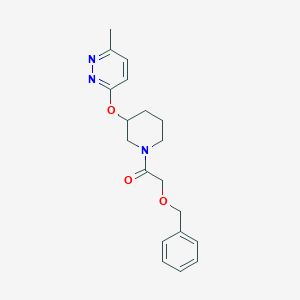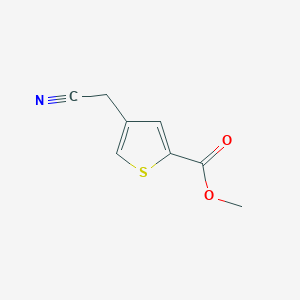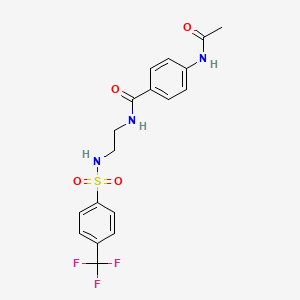![molecular formula C22H23ClN4O5S2 B2495335 (Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398999-18-3](/img/structure/B2495335.png)
(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar piperazine derivatives often involves multi-step chemical reactions, including condensation reactions between carbamimide and aromatic acids, followed by reactions with piperazines under basic conditions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction, showcasing the synthetic strategies employed for such complex molecules (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, and IR, alongside X-ray diffraction studies. For example, the molecular structure of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was elucidated through comprehensive spectroscopic evidence and XRD data, revealing its monoclinic crystal system (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions of such compounds often involve interaction with various reagents leading to the formation of new derivatives. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement, showcasing the complex chemical behavior of these molecules (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties, including the crystalline structure and intermolecular interactions, significantly impact the chemical and biological activities of these compounds. For instance, the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed the importance of C‒H···O interactions in forming a three-dimensional architecture, which can influence the compound's solubility and stability (Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and the ability to form complexes with metals, define the utility of these compounds in various applications. The structural analysis of complexes formed by a related compound with Ni(II), Zn(II), and Cd(II) illustrates the chemical versatility and potential for forming coordination compounds with therapeutic applications (Prakash et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Sharma et al. (2014) on the synthesis and biological evaluation of carbazole derivatives, starting with reactions similar to those that might involve the compound , explored their antibacterial, antifungal, and anticancer activities. This demonstrates the compound's potential in contributing to the development of new therapeutic agents (Sharma, Kumar, & Pathak, 2014).
Biological Activities
- Research by Başoğlu et al. (2013) on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities. This indicates the potential of structurally similar compounds in antimicrobial applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer Potential
- A study by Rehman et al. (2018) on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for evaluation as anticancer agents highlights the therapeutic potential of such compounds in cancer treatment. The synthesized compounds showed promising anticancer activity, suggesting a potential avenue for research into similar compounds (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Antimicrobial Activity
- The synthesis and evaluation of antimicrobial activity of bifunctional sulfonamide-amide derivatives by Abbavaram and Reddyvari (2013) showed significant in vitro antibacterial and antifungal activities against all tested strains. This research underscores the potential antimicrobial applications of compounds with similar functionalities (Abbavaram & Reddyvari, 2013).
Mycobacterium tuberculosis Inhibition
- Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates to inhibit Mycobacterium tuberculosis GyrB, demonstrating the potential of such compounds in treating tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Safety And Hazards
- The product is not intended for human or veterinary use . It is for research purposes only.
Direcciones Futuras
- Further studies are needed to explore its pharmacological potential and safety profile.
Please note that this analysis is based on available information, and additional research may be required for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊
Propiedades
IUPAC Name |
ethyl 4-[4-[(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5S2/c1-3-32-22(29)26-10-12-27(13-11-26)34(30,31)17-7-4-15(5-8-17)20(28)24-21-25(2)18-9-6-16(23)14-19(18)33-21/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCIPIUOKSAUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

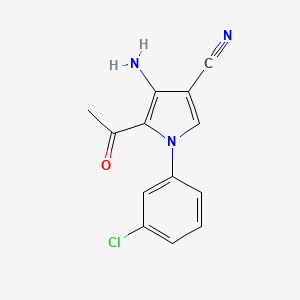
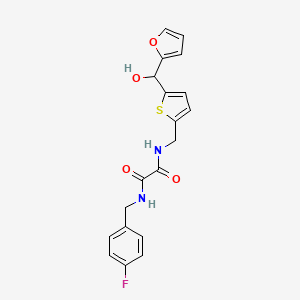
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)
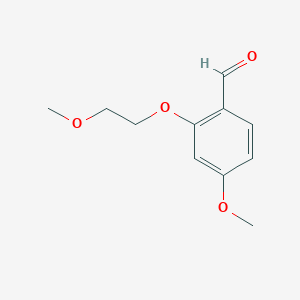
![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
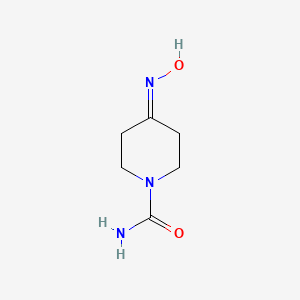
![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)
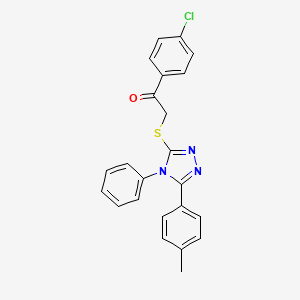
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)
